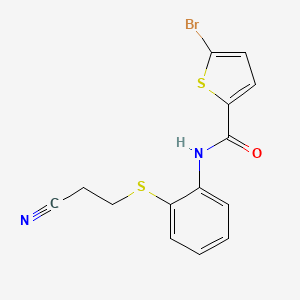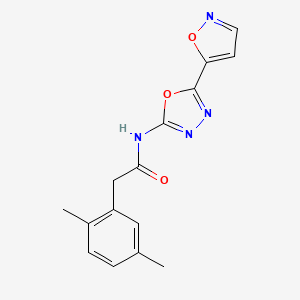
(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone” is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethylphenyl group and the quinolinyl methanone moiety, are found in compounds with known antimicrobial, antioxidant, and insect antifeedant properties, as well as potential therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3,4-dimethyl phenyl bicyclo methanones is achieved through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, followed by cooling conditions to obtain yields greater than 60% . Another related compound, a tetrahydroquinolinyl derivative, is synthesized via a two-step procedure involving a Povarov cycloaddition reaction and subsequent N-furoylation processes . These methods highlight the importance of cycloaddition and cyclocondensation reactions in constructing complex bicyclic and heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the synthesized methanones' physical constants and spectral data, including IR, 1H, and 13C-NMR, are used for characterization . Additionally, X-ray diffraction data is employed to fully characterize the structure of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative . These techniques are essential for confirming the molecular structure and stereochemistry of complex organic compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various biological targets. The antimicrobial and antioxidant activities of synthesized methanones are evaluated using bacterial and fungal strains and DPPH radical scavenging methods . Furthermore, the insect antifeedant activities are assessed using leaf disc bio-assay methods with larvae . These studies demonstrate the potential biological applications of these compounds and their interactions with living organisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their structural features. The presence of multiple functional groups, such as methanone, dimethylphenyl, and sulfonyl groups, can influence the solubility, stability, and reactivity of the compounds. The antimicrobial, antioxidant, and insect antifeedant properties suggest that these compounds have significant biological relevance, which is often related to their physical and chemical characteristics . The detailed NMR analysis of rotational isomerism in bicyclic amino acid derivatives also provides insights into the dynamic behavior of these molecules in solution .
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
A series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were synthesized, showcasing the utility of (3,4-Dimethylphenyl) derivatives in creating materials with promising properties such as anisotropic membrane swelling, high alkaline stability, and good hydroxide conductivity. These characteristics are attributed to the pendant benzyl-quaternary ammonium groups, making these materials suitable for applications like anion exchange membranes (Shi et al., 2017). Similarly, another study developed poly(arylene ether sulfone)s with multiple benzyl-type quaternary ammonium pendants, demonstrating their potential in improving hydroxide conductivity and alkaline stability, crucial for energy conversion applications (Shi et al., 2017).
Antioxidant and Antitumour Activities
Research on diphenylmethane derivatives, including natural products, has shown effective antioxidant power, indicating potential for (3,4-Dimethylphenyl) derivatives in pharmaceutical applications aimed at mitigating oxidative stress (Balaydın et al., 2010). Another study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlighted its significant inhibition on the proliferation of various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Tang & Fu, 2018).
Analytical Chemistry Applications
A novel tetrahydroquinazolin-2-amine-based fluorescent sensor for Zn2+ was developed, demonstrating the application of (3,4-Dimethylphenyl) derivatives in environmental monitoring and food safety by enabling the detection of Zn2+ ions in fruits (Jinlai et al., 2016).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFGCOXANHGKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)

![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)

